molecular formula C26H24N2O2S2 B13945610 Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- CAS No. 58566-08-8

Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-

Cat. No.: B13945610
CAS No.: 58566-08-8
M. Wt: 460.6 g/mol
InChI Key: ZBHJDMDVLDATCX-UHFFFAOYSA-N
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Description

The compound Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- features a spirocyclic architecture combining a benzopyran moiety with a benzothiazole ring. Key structural attributes include:

  • Spiro junction: The central spiro carbon links the benzopyran (2H-1-benzopyran) and benzothiazole (3'H-benzothiazole) rings.
  • Substituents:
    • 8-Methoxy group on the benzopyran ring.
    • 3'-Methyl group on the benzothiazole ring.
    • A (3-methyl-2(3H)-benzothiazolylidene)methyl substituent at position 4 of the benzopyran.

      This structure imparts unique electronic and steric properties, making it a candidate for photochromic, biological, or materials science applications.

Properties

CAS No.

58566-08-8

Molecular Formula

C26H24N2O2S2

Molecular Weight

460.6 g/mol

IUPAC Name

8'-methoxy-3-methyl-4'-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]spiro[1,3-benzothiazole-2,2'-3,4-dihydrochromene]

InChI

InChI=1S/C26H24N2O2S2/c1-27-19-10-4-6-13-22(19)31-24(27)15-17-16-26(28(2)20-11-5-7-14-23(20)32-26)30-25-18(17)9-8-12-21(25)29-3/h4-15,17H,16H2,1-3H3

InChI Key

ZBHJDMDVLDATCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3CC4(N(C5=CC=CC=C5S4)C)OC6=C3C=CC=C6OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran and benzothiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzopyran or benzothiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as photochromic dyes and sensors. Its photo-responsive behavior is particularly valuable in creating smart materials.

Mechanism of Action

The mechanism of action of Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Variations

6-Methoxy-3,3’,3’-trimethylspiro[2H-1-benzopyran-2,1’[2]oxaindan] ()
  • Key differences : Replaces benzothiazole with an oxaindan (oxygen-containing indane) ring.
  • Properties :
    • Exhibits enantiomerism resolved via high-pressure liquid chromatography (HPLC).
    • Circular dichroism (CD) spectra and time-dependent density functional theory (TDDFT) calculations confirm absolute configurations .
Spiro[acenaphthylene-1,3'-pyrazole] Derivatives ()
  • Key differences : Pyrazole ring instead of benzothiazole; fused acenaphthylene core.
  • Properties :
    • Synthesized via hydrazine chloride reactions, yielding solids with melting points 142–172°C.
    • Characterized by IR (C=O at ~1650 cm⁻¹) and NMR (δ 1.2–4.3 ppm for ethyl groups) .
Spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one ()
  • Key differences: Piperidinone ring replaces benzothiazole.
  • Properties: Potential medicinal chemistry applications due to spirocyclic rigidity and ketone functionality.
  • Comparison: The piperidinone’s carbonyl group introduces polarity, contrasting with the benzothiazole’s aromatic thiazole ring.

Substituent Effects on Properties

Methoxy vs. Hydroxy Substituents ()
  • Example : Compounds 3b–3e with hydroxy/methoxy groups on indoline rings.
  • Impact :
    • Methoxy groups (e.g., in 3e) increase lipophilicity (logP ~4.1) compared to hydroxy derivatives .
    • IR spectra show O–H stretches at ~3500 cm⁻¹ for hydroxy derivatives, absent in methoxy analogues.
  • Comparison: The target compound’s 8-methoxy group likely enhances solubility in non-polar solvents relative to hydroxy-substituted spiropyrans.
Methyl vs. Bulky Alkyl Groups ()
  • Example : 100-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-...
  • Impact :
    • Methyl groups (e.g., 3'-methyl in the target compound) reduce steric hindrance compared to allyl or benzoyl substituents.
    • Crystal structures reveal intramolecular C–H···O interactions stabilizing spiro conformations .

Photochromic and Optical Properties

Spirooxazines vs. Spiropyrans ()
  • Example : 1’,3’,3’-trimethyl-6-methacryloxy-spiro(2H-1-benzopyran-2,2’-indoline) ().
  • Properties :
    • UV-induced ring-opening to merocyanine forms, showing solvatochromism (e.g., λmax shifts from 450 to 600 nm in polar solvents) .
  • Comparison : Benzothiazole’s electron-withdrawing nature in the target compound may redshift absorption maxima compared to indoline-based spiropyrans.
Benzothiazole Derivatives ()
  • Example : Antifungal benzothiazoles inducing DNA/protein leakage in A. niger.
  • Properties :
    • Compound 3 (benzothiazole derivative) showed 3.9-fold OD260 increase at 200 µg/mL .
    • Docking scores with E. coli dihydroorotase ranged from −2.54 to −5.02 .
  • Comparison : The target compound’s benzothiazolylidene group may enhance hydrophobic interactions in enzyme binding, similar to ’s derivatives.

Data Tables

Table 1: Structural and Physical Properties

Compound Heterocycle Key Substituents Molecular Weight logP Melting Point (°C)
Target Compound Benzothiazole 8-methoxy, 3'-methyl ~450 (est.) ~4.5 N/A
6-Methoxy-3,3’,3’-trimethylspiro[...] Oxaindan 6-methoxy 321.37 4.12 N/A
Spiro[acenaphthylene-1,3'-pyrazole] Pyrazole Ethyl ester, phenyl ~450 ~3.8 142–172
Spiro[2H-1-benzopyran-2,4'-piperidin] Piperidinone Indazole carbonyl 374.5 3.2 N/A

Research Findings and Implications

  • Synthetic Flexibility : Microwave irradiation () and HPLC-based enantiomer separation () are viable for spiro compound synthesis.
  • Structure-Activity Relationships : Benzothiazole moieties enhance hydrophobic interactions in biological systems, while methoxy groups improve lipophilicity .

Biological Activity

The compound Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, including its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic frameworks. A notable method includes the use of a one-pot synthesis approach that allows for the formation of spiro compounds through catalyst-free reactions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

Research indicates that derivatives of benzothiazole exhibit significant antibacterial properties. For example, a study tested various substituted benzothiazole derivatives against common bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The results revealed that certain compounds demonstrated zones of inhibition ranging from 20 to 28 mm, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

CompoundZone of Inhibition (mm)Bacterial Strain
5d28K. pneumoniae
5d24S. aureus
5d25E. coli

Antifungal Activity

The compound also shows promising antifungal activity. Studies have demonstrated that benzothiazole derivatives can inhibit the growth of fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 1.6 μg/ml to 25 μg/ml .

Table 2: Antifungal Activity against Fungal Strains

CompoundMIC (μg/ml)Fungal Strain
22b'1.6C. albicans
22d25A. niger

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives significantly reduced paw swelling compared to control groups, suggesting effective anti-inflammatory action .

Case Studies

Several case studies have been published highlighting the therapeutic potential of spiro compounds:

  • Case Study on Antibacterial Effects : A recent investigation into a series of spiro[2H-1-benzopyran] derivatives found that modifications at specific positions significantly enhanced their antibacterial efficacy against resistant strains .
  • Case Study on Antifungal Properties : Another study focused on the antifungal activity of similar compounds showed that structural modifications could lead to improved potency against pathogenic fungi .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing spirobenzopyran-benzothiazole derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React acetyl ketones or esters with hydrazine derivatives (e.g., hydrazine chloride) in dichloromethane under mild conditions (room temperature, triethylamine as base). Monitor progress via TLC .
  • Step 2 : Purify crude products using column chromatography (ethyl acetate/hexane eluent) followed by recrystallization (ethanol) to achieve >80% yield .
  • Characterization : Confirm purity via melting point analysis (e.g., 157–172°C), IR (C=O and ester peaks at ~1700 cm⁻¹), and HRMS (mass error <5 ppm) .

Q. How are NMR and HRMS utilized to confirm the structural integrity of spiro compounds?

  • NMR Analysis :

  • ¹H NMR : Identify methoxy groups (δ 3.7–3.9 ppm), methyl substituents (δ 1.2–1.5 ppm), and spiro-junction protons (δ 4.5–5.5 ppm) .
  • ¹³C NMR : Detect quaternary carbons (spiro carbons at δ 70–80 ppm) and conjugated systems (e.g., benzothiazole C=N at δ 150–160 ppm) .
    • HRMS : Validate molecular formula using ESI-TOF (e.g., [M+H]+ calculated vs. observed mass error <0.005 Da) .

Advanced Research Questions

Q. What strategies resolve stereochemical complexities in spiro compounds, and how are absolute configurations determined?

  • Separation : Use high-performance liquid chromatography (HPLC) with chiral columns (e.g., cellulose-based) for enantiomer separation .
  • Characterization :

  • Circular Dichroism (CD) : Compare experimental CD spectra with quantum chemical calculations (TD-DFT) to assign absolute configurations .
  • X-ray Crystallography : Resolve crystal structures to confirm spiro geometry and substituent orientation .

Q. How does the photochromic behavior of this spiro compound differ in aqueous versus organic solvents?

  • Mechanism : UV irradiation (300–400 nm) cleaves the spiro C-O bond, forming a planar merocyanine structure with extended π-conjugation (visible absorption at 500–600 nm) .
  • Challenges in Aqueous Media :

  • Solvent polarity and H-bonding disrupt aggregation (e.g., J-aggregate formation requires non-polar environments) .
  • Use Langmuir-Blodgett (LB) films to stabilize merocyanine forms in water .

Q. What computational approaches predict the thermodynamic stability of spiro vs. merocyanine forms?

  • Methods :

  • DFT Calculations : Compare Gibbs free energy (ΔG) of spiro and merocyanine tautomers. Substituents (e.g., nitro groups) stabilize merocyanine via resonance .
  • Molecular Dynamics (MD) : Simulate solvent effects on isomerization kinetics (e.g., activation energy barriers in DMSO vs. hexane) .

Contradictions and Data Gaps

Q. How can conflicting data on substituent effects (e.g., electron-withdrawing groups) on bioactivity be reconciled?

  • Case Study : In antihypertensive studies, 6-nitro substitution enhances activity, but 7-nitro analogues contradict this trend .
  • Resolution :

  • Perform SAR studies with controlled substituent positioning (meta vs. para).
  • Use molecular docking to assess interactions with target receptors (e.g., calcium channels) .

Q. Why do some synthetic routes yield mixed regioisomers, and how can regioselectivity be improved?

  • Root Cause : Thermal cyclization of propargyl ethers produces 5- and 7-substituted benzopyrans due to competing reaction pathways .
  • Optimization :

  • Introduce directing groups (e.g., methoxy at C-8) to bias cyclization .
  • Use microwave-assisted synthesis to reduce side reactions .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
Column Chromatography Eluent: Ethyl acetate/hexane (3:7)Purify spiro compounds (84–90% recovery)
HRMS (ESI-TOF) Mass error tolerance: <5 ppmConfirm molecular formula (C₂₅H₂₃N₂O₃S)
CD Spectroscopy Wavelength range: 200–400 nmAssign absolute configuration of enantiomers

Key Research Recommendations

  • Explore solvent-free synthesis to enhance sustainability .
  • Investigate spiro-merocyanine equilibrium in biological systems (e.g., pH-responsive drug delivery) .
  • Develop hybrid DFT-MD models to predict photochromic lifetimes .

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